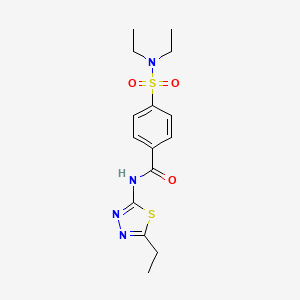

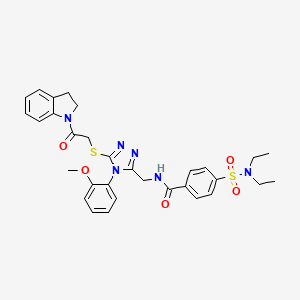

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide, also known as DTSB, is a chemical compound that has been studied extensively for its potential applications in scientific research. This molecule has shown promising results in various areas of research, including biochemistry, pharmacology, and neuroscience.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Properties

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide and related derivatives have been researched for their antimicrobial and antifungal activities. Studies found that these compounds demonstrate sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. One compound in particular, 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide, exhibited high antimicrobial activity, making further studies of this compound promising (Sych et al., 2019).

Carbonic Anhydrase Inhibition

Research on 4-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, a related derivative, has demonstrated its effectiveness as an inhibitor of carbonic anhydrases, specifically the isoforms hCA I, II, IV, and VII. These compounds inhibited the investigated isoforms in the low micromolar and nanomolar range, with hCA IV and VII being notably inhibited (Ulus et al., 2016).

Anticancer Activity

Compounds containing a thiadiazole scaffold and benzamide groups, such as N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide, have been synthesized and tested for their anticancer activities. These compounds exhibited promising anticancer activity against various human cancer cell lines, with some showing comparable GI50 values to the standard drug Adriamycin. A molecular docking study suggested a probable mechanism of action for these compounds (Tiwari et al., 2017).

Influenza Virus Inhibition

1,3,4-thiadiazole derivatives have shown potential as inhibitors of the influenza A virus. Compounds like N‐{3‐(Methylsulfanyl)‐1‐[5‐(phenylamino)‐1,3,4‐thiadiazole‐2‐yl]propyl}benzamide have been identified as relevant lead compounds for designing novel influenza A virus inhibitors. Some derivatives displayed activity against the virus, with the best compounds inhibiting the virus entry process (Tatar et al., 2021).

Fluorescence Characteristics

N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes have been synthesized and studied for their photophysical properties. These compounds demonstrated large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect, which are important for various applications including bio-imaging (Zhang et al., 2017).

Insecticidal Activity

Research has also been conducted on the synthesis of novel heterocyclic compounds with 1,3,4-thiadiazole moiety for insecticidal activity. Some synthesized compounds showed higher insecticidal activity against certain pests, with compound 12 exhibiting the highest insecticidal activity among tested compounds (Mohamed et al., 2020).

Propiedades

IUPAC Name |

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S2/c1-4-13-17-18-15(23-13)16-14(20)11-7-9-12(10-8-11)24(21,22)19(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNQNXBDLDTGKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carbonitrile;hydrochloride](/img/structure/B2585478.png)

![N-(4-chlorophenyl)-2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2585480.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxane-4-carboxamide](/img/structure/B2585484.png)

![3-chloro-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2585486.png)

![5-methyl-9-(3-phenylpropyl)-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2585487.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2585488.png)

![5-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2585489.png)